Triamterene vs. Amiloride: 100-Fold Lower ENaC Inhibition Potency with Distinct pH-Dependent Blockade
In voltage-clamp experiments using Xenopus oocytes expressing rat ENaC (rENaC), Triamterene was found to be approximately 100-fold less potent than Amiloride at physiological pH 7.5 [1]. Specifically, Triamterene exhibited IC50 values of 5 µM at -90 mV and 10 µM at -40 mV, whereas Amiloride inhibits rENaC with an IC50 of approximately 0.05 µM under similar conditions . Crucially, the blockade by Triamterene is highly pH-dependent due to its pKa of 6.2; the IC50 shifts from 1 µM at pH 6.5 to 17 µM at pH 8.5, a property not shared to the same degree by Amiloride . For in vitro studies, this pH sensitivity can be exploited as an experimental control to verify ENaC-specific effects.
| Evidence Dimension | In Vitro ENaC Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | Triamterene: 5 µM (-90 mV); 10 µM (-40 mV); 1 µM (pH 6.5); 17 µM (pH 8.5) |
| Comparator Or Baseline | Amiloride: ~0.05 µM (pH 7.5) |
| Quantified Difference | Triamterene is 100-fold less potent than Amiloride at pH 7.5. |
| Conditions | Voltage-clamp of rENaC expressed in Xenopus oocytes; ND96 solution; pH 7.5 unless otherwise specified. |
Why This Matters
Researchers investigating ENaC pharmacology require the specific lower potency and pronounced pH sensitivity of Triamterene to differentiate it from Amiloride-sensitive currents or to model pH-dependent drug-channel interactions in acidic microenvironments (e.g., tumor or ischemic tissue).
- [1] GlpBio. Triamterene Product Datasheet: 100-fold less potent than amiloride at pH 7.5. View Source
